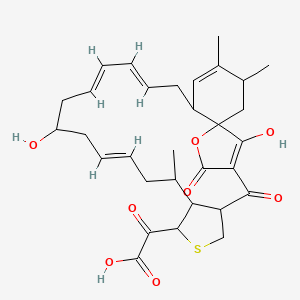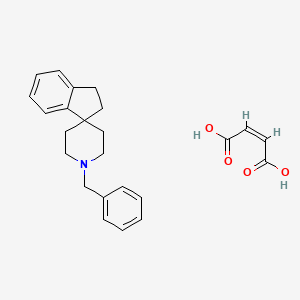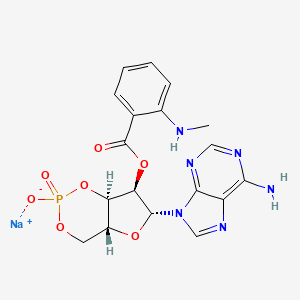
RHOD-2, AM
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhodium (Rh) compounds and catalysts are extensively studied for their unique chemical properties, including their ability to catalyze various chemical reactions, and their structural and electronic versatility. These characteristics make Rhodium-based compounds valuable in synthetic chemistry, including the synthesis of complex organic molecules and materials with specific functionalities.
Synthesis Analysis
Rhodium catalysts and complexes can be synthesized through various methods, including direct functionalization of C-H bonds under oxidative conditions, leading to C-C, C-N, and C-O bond formation (Song, Wang, & Li, 2012). Such methodologies enable the construction of value-added molecules from readily available materials, employing Rh(III) catalysis as a step-economic approach.
Molecular Structure Analysis
The molecular structures of Rhodium complexes are diverse, with various coordination geometries observed depending on the ligands and reaction conditions. For instance, Rhodium(I) complexes bearing nitrogen-containing ligands exhibit square-planar geometries, which are crucial for their reactivity and the types of chemical reactions they can catalyze (Adcock, Nguyen, Ladeira, Le Berre, Serp, & Kalck, 2012).
Chemical Reactions and Properties
Rhodium catalysts are known for their role in syngas conversion, demonstrating selectivity towards the production of C2+ oxygenates, such as ethanol and acetaldehyde, from synthesis gas (CO + H2) (Yang, Medford, Liu, Studt, Bligaard, Bent, & Nørskov, 2016). This selectivity is influenced by the catalyst's surface structure and the presence of impurities, which can modulate the catalytic activity and product distribution.
Physical Properties Analysis
The physical properties of Rhodium complexes, such as stability, reactivity, and electron donor ability, are significantly influenced by their molecular structure and the nature of their ligands. For example, Rhodium complexes with EP3-type tetradentate ligands show varying degrees of σ-electron donor ability, affecting their reactivity in CO/P(OMe)3 substitution reactions (Kameo, Ishii, & Nakazawa, 2012).
Chemical Properties Analysis
The chemical properties of Rhodium complexes, such as their ability to undergo oxidative addition reactions and form stable dimeric or monomeric structures, are critical for their application in catalysis and synthesis. For instance, Rhodium(I) complexes can engage in oxidative addition reactions with CH3I, leading to the formation of neutral dimeric acetylrhodium(III) complexes, which are significant for further chemical transformations (Adcock et al., 2012).
科学的研究の応用
Rho GTPases in Cytoskeletal Dynamics and Membrane Trafficking
Rho GTPases, including RhoD, play crucial roles in regulating basic cellular processes like cell migration, contraction, and division. The unique impacts of RhoD and Rif on cytoskeletal dynamics distinguish them from other Rho GTPases members. RhoD, in particular, is involved in the regulation of intracellular vesicle transport, suggesting a critical function in integrating cytoskeletal reorganization with membrane trafficking (Aspenström, 2014). This aspect of RhoD function could be relevant to the use of RHOD-2, AM in tracking such dynamic cellular processes, although the direct application in this context is not specified in the abstracts.
Rho GTPases in Cancer Research
The role of Rho GTPases, such as Rnd3/RhoE, in tumorigenesis is explored with a focus on their involvement in proliferation and migration, processes critical to cancer development and metastasis. Rnd3, an atypical Rho-GTPase, demonstrates a dual nature by acting either as a tumor suppressor or promoter depending on the tumor context. Its deregulation is often associated with poor patient outcomes, highlighting its potential as a prognostic marker and therapeutic target (Paysan et al., 2016). While the direct link to RHOD-2, AM is not made, understanding the function of Rho GTPases in cancer could inform studies using RHOD-2, AM to monitor GTPase activity in cancer cells.
Rho GTPases in Cardiac Arrhythmias
Cardiac arrhythmias and their underlying molecular mechanisms, including those related to Rho GTPases, are discussed as potential targets for antiarrhythmic therapy. The synthesis highlights the importance of understanding excitation-contraction coupling and the role of various ion channels and transporters in cardiac function. Although RHOD-2, AM is not directly mentioned, the study of Rho GTPases in this context could benefit from the use of such fluorescent probes to visualize and understand the impacts of these proteins on cardiac cells' physiology (Circulation Research, 2012).
Safety And Hazards
将来の方向性
Rhod-2 AM is commonly used to monitor calcium changes within mitochondria . It is expected to continue to be used in various research areas, including cell biology and mitochondrial biology .
Relevant Papers One paper discusses the use of Rhod-2 to measure intracellular calcium in the isolated perfused mouse heart, to determine the extent of endothelial cell contribution to fluorescence, the distribution of Rhod-2 within subcellular organelles, and the response of Rhod-2 measured intracellular calcium to positive inotropy . Another paper discusses the use of Rhod-2 AM as a reagent for monitoring calcium ions .
特性
CAS番号 |
129787-64-0 |
|---|---|
製品名 |
RHOD-2, AM |
分子式 |
C52H59BrN4O19 |
分子量 |
1123.94 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1,1-trideuterio-2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-ol](/img/structure/B1148075.png)


